molecular formula C13H18N2O B8385476 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B8385476
M. Wt: 218.29 g/mol
InChI Key: XTEISFYIOZPTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound features a benzimidazole core with an ethylpropyl and a methyl group attached, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with 1-ethylpropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 7-(1-Methylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 7-(1-Ethylbutyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylpropyl group may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-methyl-4-pentan-3-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C13H18N2O/c1-4-9(5-2)10-7-6-8-11-12(10)15(3)13(16)14-11/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

XTEISFYIOZPTDR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C2C(=CC=C1)NC(=O)N2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-(1-ethyl-1-hydroxypropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (6.00 g, 25.6 mmol) and 6N HCl (20 mL) in ethanol (100 mL) was stirred at 50° C. for 3 h. The mixture was concentrated in vacuo, and the resulting residue was dissolved in ethyl acetate, washed with aqueous potassium carbonate. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to give pale yellow oil, which was used in the next reaction without further purification. MS Calcd.: 216. Found: 217 (M+H). The crude material was dissolved in ethanol (150 mL). This solution was treated with 10% palladium on carbon (50% wet; 1.00 g), purged with hydrogen, and stirred under 5 atoms hydrogen for 7 h. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was crystallized from ethanol/diethylether to afford the title compound as colorless crystals (3.02 g, 54%). mp 130-132° C.
Name
7-(1-ethyl-1-hydroxypropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
54%

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